molecular formula C14H8ClF3N2 B13679512 6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B13679512
M. Wt: 296.67 g/mol
InChI Key: RGWURTSTSORHAU-UHFFFAOYSA-N
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Description

6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural features that allow for significant biological activity. The compound is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 3rd position of the phenyl ring, which is attached to the imidazo[1,2-a]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions are mild, and the process yields the desired product in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic trifluoromethylating agents, radical scavengers, and UV-Vis absorption spectroscopic studies to monitor the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, trifluoromethylation reactions yield trifluoromethylated derivatives of the compound.

Scientific Research Applications

6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of chloro and trifluoromethyl groups enhances its potency and selectivity in various applications.

Properties

Molecular Formula

C14H8ClF3N2

Molecular Weight

296.67 g/mol

IUPAC Name

6-chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8ClF3N2/c15-11-4-5-13-19-12(8-20(13)7-11)9-2-1-3-10(6-9)14(16,17)18/h1-8H

InChI Key

RGWURTSTSORHAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

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